Product packaging for Ensulizole sodium(Cat. No.:CAS No. 5997-53-5)

Ensulizole sodium

Cat. No.: B1613485
CAS No.: 5997-53-5
M. Wt: 296.28 g/mol
InChI Key: JNUBZSFXMKCDFD-UHFFFAOYSA-M
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Description

Contextualization within Modern UV Filter Chemistry Research

In the landscape of modern UV filter chemistry, Ensulizole (B149491) Sodium holds a specific and important position. It is classified as a selective and highly efficient UVB absorber, with a strong absorption peak at approximately 306-310 nm. This specificity necessitates its combination with other UV-A filtering agents, such as Avobenzone, Zinc Oxide, or Titanium Dioxide, to achieve broad-spectrum protection.

A key distinguishing feature of Ensulizole Sodium in chemical research is its water solubility, a characteristic that sets it apart from the majority of organic UV filters which are oil-soluble. This property is central to its use in developing cosmetically elegant, lightweight, and non-greasy formulations like gels and lotions. Research in formulation science leverages this attribute to create aesthetically pleasing products that feel lighter on the skin. Furthermore, this compound is noted for its relative photostability, a critical parameter in UV filter research, and it can be used to help protect less stable UV filters, like Avobenzone, within a formulation. However, studies also indicate that its stability can be influenced by factors such as pH and the presence of other substances, and it can degrade upon prolonged sun exposure. In vitro studies have shown that upon photoexcitation, it can generate reactive oxygen species (ROS) and may cause photodamage to DNA, a topic of ongoing investigation.

PropertyValue
Chemical Name Sodium 2-phenyl-1H-benzimidazole-5-sulfonate
Synonyms This compound salt, Phenylbenzimidazole sulfonic acid sodium salt
Molecular Formula C₁₃H₉N₂NaO₃S
Molecular Weight 296.28 g/mol
UV Absorption Strong UVB absorber (peak ~306 nm)
Solubility Water-soluble

Significance of Sulfonated Benzimidazoles in Photoprotective Compound Development

The development of sulfonated benzimidazoles as photoprotective agents marks a significant advancement in cosmetic science, with 2-phenyl-1H-benzimidazole-5-sulfonic acid (PBSA) being a foundational compound in this class since its discovery in 1933. The benzimidazole (B57391) heterocycle is a stable and suitable platform for developing UV-protective molecules.

The introduction of the sulfonic acid group (sulfonation) to the benzimidazole structure is of paramount importance. This functional group imparts high water solubility to the molecule, a crucial property that allows these filters to be incorporated into the aqueous phase of emulsions. This contrasts with most UV filters that are soluble only in the oil phase. The ability to formulate in an aqueous environment enables the creation of clear gels and light lotions. However, this water solubility also presents formulation challenges, as the sulfonic acid form can precipitate in acidic conditions (pH below 7), necessitating formulation in alkaline environments.

The success of PBSA has spurred further research into other benzimidazole derivatives. Scientists have synthesized and investigated numerous related structures, such as those with different side chains at the C-2 position or polysulfonated benzimidazoles, in an effort to enhance UVA absorption, improve photostability, and overcome formulation challenges like precipitation. This line of research has led to the development of other commercial benzimidazole-based filters, including Bisdisulizole Disodium, a broad-spectrum filter.

Current Research Frontiers and Emerging Areas for this compound Investigations

Current and emerging research on this compound and related benzimidazoles is multifaceted, extending beyond conventional formulation studies into fundamental photochemistry, structural enhancement, and environmental science.

A primary research frontier involves the detailed investigation of its photochemical behavior. Upon absorbing UV radiation, Ensulizole can generate reactive oxygen species (ROS), including singlet oxygen. Studies have shown that this process can lead to the photosensitized formation of oxidized guanine (B1146940) bases and DNA strand breaks in vitro. Understanding these type I and type II photosensitization mechanisms is a key area of advanced research.

Another significant research avenue is the structural modification of the parent molecule, PBSA, to create multifunctional compounds. Recognizing that PBSA itself lacks antioxidant activity, researchers are designing new derivatives by introducing hydroxyl groups to the phenyl ring or substituting the sulfonic acid group. The goal is to develop dual-action molecules that not only filter UV radiation but also possess radical-scavenging capabilities to neutralize ROS generated by UV exposure. Some of these newly synthesized molecules, while not potent UV filters themselves, have demonstrated a "UV booster" capability, enhancing the efficacy of other commercial filters.

Further research focuses on improving the compound's physical properties. For example, complexation with cyclodextrins is being explored to enhance the aqueous solubility and photostability of Ensulizole. Additionally, the environmental fate of Ensulizole is an area of growing interest. As a water-soluble compound, it can be introduced into aquatic environments. Studies are investigating its photodegradation pathways in various water matrices, examining the influence of factors like pH and the presence of other chemicals on its stability and transformation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9N2NaO3S B1613485 Ensulizole sodium CAS No. 5997-53-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

5997-53-5

Molecular Formula

C13H9N2NaO3S

Molecular Weight

296.28 g/mol

IUPAC Name

sodium;2-phenyl-3H-benzimidazole-5-sulfonate

InChI

InChI=1S/C13H10N2O3S.Na/c16-19(17,18)10-6-7-11-12(8-10)15-13(14-11)9-4-2-1-3-5-9;/h1-8H,(H,14,15)(H,16,17,18);/q;+1/p-1

InChI Key

JNUBZSFXMKCDFD-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[Na+]

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)S(=O)(=O)[O-].[Na+]

Other CAS No.

5997-53-5

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for Ensulizole and Its Salts

Classical Synthetic Pathways to 2-Phenylbenzimidazole-5-sulfonic Acid

The traditional synthesis of 2-phenylbenzimidazole-5-sulfonic acid (PBSA) has been approached through two primary routes: the sulfonation of a pre-formed benzimidazole (B57391) ring and the condensation of precursors already containing the sulfonic acid group.

One of the earliest methods for creating the core 2-phenylbenzimidazole (B57529) structure involves the condensation of an o-phenylenediamine (B120857) with a benzoic acid derivative. This reaction, a variation of the Phillips-Ladenburg benzimidazole synthesis, typically employs a condensing agent like polyphosphoric acid to facilitate the cyclization at elevated temperatures, often between 120–150°C. The reactants include 1,2-diaminobenzene and benzoic acid, its esters, or benzonitrile. However, this pathway is not without its challenges, including incomplete reactions and the formation of tar-like byproducts, which can limit the yield of the desired 2-phenylbenzimidazole intermediate to a range of 49–60%.

Another approach involves the reaction of 1,2-phenylenediamine with the bisulfite adduct of benzaldehyde (B42025). This method can also be problematic, sometimes requiring a large excess of sodium bisulfite, which leads to the release of significant amounts of sulfur dioxide during the work-up phase. Furthermore, the formation of byproducts such as 1-benzyl-2-phenylbenzimidazole can occur, which are difficult to separate from the main product.

Once 2-phenylbenzimidazole is obtained, the subsequent step in this classical route is the sulfonation of the aromatic ring system to introduce the sulfonic acid group (-SO₃H). This is typically achieved using strong sulfonating agents such as concentrated sulfuric acid, oleum (B3057394) (fuming sulfuric acid), or chlorosulfonic acid. The reaction conditions are critical; for instance, when using concentrated sulfuric acid, the 2-phenylbenzimidazole is added portion-wise to the acid at a controlled temperature of 40–50°C, followed by heating to around 85°C for several hours until the starting material is consumed.

A major drawback of this sulfonation step is the lack of perfect regioselectivity. The sulfonation can occur at different positions on the benzimidazole ring, leading to the formation of isomers, particularly the 2-phenylbenzimidazole-4-sulfonic acid. These isomers are often difficult to separate from the desired 5-sulfonic acid product. The use of harsh reagents like chlorosulfonic acid also poses industrial handling challenges and can lead to the formation of disulfonated byproducts that complicate purification. The resulting crude product often suffers from discoloration, necessitating multiple recrystallization steps to achieve the high purity and white appearance required for cosmetic applications.

Classical Synthesis Route 1: Key Parameters
Step 1: Condensation
Reactants1,2-Diaminobenzene and Benzoic Acid (or derivatives)
Catalyst/MediumPolyphosphoric Acid
Temperature120–150°C
Yield (Intermediate)49–60%
Step 2: Sulfonation
Reactant2-Phenylbenzimidazole
ReagentConcentrated H₂SO₄ or Chlorosulfonic Acid
Temperature40–85°C
ChallengesIsomer formation (e.g., 4-sulfonic acid), byproduct formation, discoloration

Condensation Reactions in Benzimidazole Ring Formation

Synthesis of Ensulizole (B149491) Sodium and Related Monosodium Salts

Ensulizole is a water-soluble compound, a property conferred by its sulfonic acid group. Its salts, such as Ensulizole sodium, are commonly used in commercial formulations. The synthesis of the monosodium salt is a straightforward acid-base neutralization reaction. After the synthesis and purification of 2-phenylbenzimidazole-5-sulfonic acid, it is treated with a stoichiometric amount of a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), in an aqueous solution. The resulting sodium salt can then be isolated, often by precipitation or crystallization, to yield the final product in a solid, purified form. Other salts, like the potassium or triethanolamine (B1662121) (TEA) salts, can be prepared similarly using the corresponding base.

Advanced Synthetic Techniques and Green Chemistry Approaches in Ensulizole Production

In response to the drawbacks of classical methods, more advanced and environmentally conscious synthetic routes have been developed. A significant improvement involves a "single-step" process that avoids the separate sulfonation step and its associated problems.

This improved method starts with 3,4-diaminobenzenesulfonic acid, which already contains the sulfonic acid group in the desired position. This precursor is reacted with benzaldehyde in an aqueous solution under mildly acidic conditions (pH 4-7). The reaction is facilitated by the presence of sulfur dioxide (SO₂) or an equivalent reagent like sodium bisulfite (NaHSO₃) or sodium metabisulfite (B1197395) (Na₂S₂O₅). The sulfite (B76179) has a dual role: it forms a water-soluble adduct with benzaldehyde, ensuring a homogeneous reaction medium, and it acts as an oxidizing agent to convert the initially formed benzimidazoline intermediate into the stable, aromatic benzimidazole ring.

This process offers several advantages aligned with the principles of green chemistry:

Atom Economy: It avoids the formation of unwanted isomers, leading to a higher yield of the desired product.

Reduced Waste: It eliminates the need for hazardous sulfonating agents like chlorosulfonic acid.

Energy Efficiency: The reaction is typically carried out at lower temperatures (60–80°C) compared to the high-temperature condensation (up to 150°C) and sulfonation steps of the classical route, reducing energy consumption by an estimated 40%.

Safer Solvents: The reaction proceeds in an aqueous medium.

Further advancements include the use of catalysts to improve reaction efficiency. For example, the use of a Cu-ZSM-5 catalyst has been reported to facilitate the reaction at even lower temperatures (60°C).

Data compiled from multiple sources.

Design and Synthesis of Ensulizole Derivatives for Enhanced Photophysical Properties

While Ensulizole is an effective UV-B absorber, research has focused on designing derivatives with broader UV protection (including the UV-A range), improved photostability, and other multifunctional properties like antioxidant activity.

Strategies for creating these derivatives include:

Substitution on the Phenyl Ring: Introducing electron-donating groups, such as a tertiary amino group, onto the 2-phenyl ring can cause a bathochromic (red) shift in the maximum absorption peak, extending protection into the UV-A region. The introduction of hydroxyl groups on the phenyl ring has also been explored to develop compounds with radical scavenging abilities.

Modification of the Benzimidazole Core: Replacing the benzimidazole core with other fused bicyclic heterocycles like benzofuran, indole, or benzoxazole (B165842) is a strategy to create multifunctional compounds.

Substitution at the C-5 Position: Synthesizing analogues with different functional groups at the C-5 position, such as nitrile (-CN) or carboxyl (-COOH), has been investigated to modulate UV-filtering and biological activities.

Esterification of the Sulfonic Acid Group: To improve water resistance and solubility in the oil phase of cosmetic formulations, the sulfonic acid group can be esterified with long-chain (C₁₆-C₅₀) linear or branched alcohols. These ester derivatives exhibit high extinction coefficients, allowing for effective photoprotection with smaller amounts of the sunscreen agent.

Attachment of Different Side Chains: Linking different side chains at the C-2 position, such as 2-(3'-arylacryloyl)benzimidazole derivatives, has been shown to yield compounds with good photostability and high molar extinction coefficients, suitable for UV-A protection.

Formation of Inclusion Complexes: To enhance photostability, Ensulizole has been encapsulated within host molecules like beta-cyclodextrins. Spectroscopic analysis confirmed that the phenyl part of Ensulizole is encapsulated within the cyclodextrin (B1172386) cavity, leading to inclusion complexes with improved photostability upon UV exposure.

These synthetic modifications represent a rational design approach to developing next-generation photoprotective agents based on the Ensulizole scaffold, aiming for broader spectrum activity and enhanced performance.

Photochemistry and Photophysics of Ensulizole Sodium

Ultraviolet Absorption Characteristics and Spectroscopic Dynamics

Ensulizole (B149491) sodium is characterized by its strong absorption of UVB radiation, primarily in the range of 290–320 nm. The maximum absorption peak is observed at approximately 302 nm. The primary chromophore responsible for this absorption is the N-H group within the imidazole (B134444) ring of the molecule. The absorption properties of Ensulizole are highly dependent on pH.

Steady-state absorption studies have identified a strong absorption feature at 303 nm and a weaker one at 316 nm, corresponding to π → π* and n → π* transitions, respectively. The absorption of UV photons elevates the molecule to an excited state, initiating a series of photophysical and photochemical processes.

Table 1: UV Absorption Characteristics of Ensulizole

Property Value Reference
Primary Absorption Range 290–320 nm (UVB)
Absorption Maximum (λmax) ~302 nm
Key Chromophore Imidazole Ring N-H Group

Upon absorption of UV radiation, Ensulizole can undergo photodegradation. Studies have shown that when exposed to simulated sunlight, an aqueous solution of PBSA degrades. The direct photolysis of Ensulizole can proceed through pathways such as desulfonation and cleavage of the benzimidazole (B57391) ring, likely initiated by the excited triplet state or a radical cation.

The degradation kinetics can vary depending on the conditions. In some cases, direct photolysis follows pseudo-first-order kinetics. The presence of other substances, such as nitrates, can induce indirect photolysis, which follows a different mechanism and can become the dominant degradation pathway at higher concentrations of these photosensitizers. The photodegradation process is also influenced by environmental factors like the season and latitude.

Table 2: Photodegradation Pathways of Ensulizole

Photolysis Type Proposed Mechanism Influencing Factors Reference
Direct Desulfonation, Benzimidazole ring cleavage UV radiation intensity

Analysis of UV-B Absorption Mechanisms and Chromophoric Behavior

Mechanisms of Photoexcitation and Energy Dissipation Pathways

Following photoexcitation, the Ensulizole molecule must dissipate the absorbed energy. This occurs through a combination of radiative (fluorescence) and non-radiative pathways. The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, provides a measure of the efficiency of the fluorescence process.

The fluorescence properties of Ensulizole are influenced by the solvent environment. The average photoluminescence (PL) lifetime is longer in non-polar solvents compared to polar solvents, with the shortest lifetime observed in aqueous media. This suggests that in non-polar solvents, intersystem crossing to the triplet state is a more dominant relaxation pathway. An increase in the pH of an Ensulizole solution leads to a decrease in both the PL intensity and its lifetime.

A significant outcome of the photoexcitation of Ensulizole is the generation of reactive oxygen species (ROS). Upon absorbing UV radiation, Ensulizole can transfer its excess energy to molecular oxygen, leading to the formation of singlet oxygen, a highly reactive form of oxygen. The generation of ROS is a key aspect of its photochemical activity and has implications for its effects in biological systems.

Ensulizole has been shown to act as a photosensitizer through both Type I and Type II mechanisms.

Type I photosensitization involves the interaction of the excited state of the photosensitizer (Ensulizole) directly with a substrate molecule, often through electron or hydrogen atom transfer, to produce radicals.

Type II photosensitization primarily involves the transfer of energy from the excited triplet state of the photosensitizer to ground-state molecular oxygen, generating singlet oxygen.

In vitro studies have demonstrated that upon UV-A or UV-B irradiation, Ensulizole can photosensitize the formation of oxidized guanine (B1146940) bases in DNA. This indicates that both Type I and Type II mechanisms are operative, leading to potential oxidative damage to biological molecules. The ability of Ensulizole to oxidize guanine bases upon photoexcitation has been a subject of research.

Generation of Reactive Oxygen Species (ROS), Including Singlet Oxygen, upon Photoexcitation

Photoreactivity with Biomolecules: In Vitro and In Cellulo Investigations

Upon absorption of UV radiation, ensulizole can become photoexcited, leading to the generation of reactive oxygen species (ROS), including singlet oxygen. This photoactivity underlies its potential to interact with and damage biological molecules such as DNA, proteins, and lipids.

Photosensitized DNA Damage Mechanisms: Oxidized Guanines and DNA Strand Breaks

In vitro and in cellulo studies have demonstrated that ensulizole can induce DNA damage following exposure to both UVA and UVB radiation. The mechanisms of this damage are twofold, involving both Type I and Type II photosensitization pathways. These pathways can lead to the formation of oxidized guanine bases, a significant form of DNA damage, and the creation of DNA strand breaks.

The process begins with the photoexcitation of ensulizole, which then transfers this energy to molecular oxygen, creating highly reactive singlet oxygen (a Type II mechanism), or directly reacts with DNA bases (a Type I mechanism). Both processes can result in the oxidation of guanine, the most easily oxidized DNA base. Studies have shown that even at concentrations as low as 4 mM, ensulizole can photosensitize the formation of oxidized guanine. This is noteworthy given that approved concentrations in commercial sunscreens can be significantly higher.

Parameter Observation Radiation
DNA DamagePhotosensitized formation of oxidized guaninesUVA or UVB
DNA DamageInduction of DNA strand breaksUVA or UVB
MechanismType I and Type II photosensitizationUVA or UVB

Photodamage to Proteins and Lipids in Cellular Contexts

The generation of ROS by photoexcited ensulizole is not limited to DNA damage. These reactive species can also inflict damage on other vital cellular components, including proteins and lipids. In a cellular environment, the photodegraded products of ensulizole may initiate a photosensitizing mechanism that damages these macromolecules. This can lead to oxidative stress within the cell, potentially disrupting normal cellular functions.

Protective Mechanisms against UV-Induced Cyclobutane (B1203170) Pyrimidine (B1678525) Dimers (CPDs)

Despite its potential to cause photosensitized damage, ensulizole also exhibits a protective effect against a primary form of direct DNA damage caused by UVB radiation: the formation of cyclobutane pyrimidine dimers (CPDs). CPDs are lesions that form between adjacent pyrimidine bases (thymine or cytosine) in the DNA strand upon absorption of UVB light, distorting the DNA structure and impeding replication and transcription.

Ensulizole's strong absorption of UVB radiation is the basis for its protective role. By absorbing the UVB photons before they can reach the DNA, it effectively shields the genetic material from this direct damaging effect. Studies have confirmed that in a cellular context, ensulizole provides good protection against the formation of UV-B-induced CPDs.

Effect Biomolecule Mechanism Outcome
ProtectiveDNAStrong absorption of UVB radiationProtection against cyclobutane pyrimidine dimers (CPDs)
DamagingDNAPhotosensitized oxidation (Type I & II)Formation of oxidized guanines, DNA strand breaks
DamagingProteins, LipidsPhotosensitized oxidationPhotodamage in a cellular context

Computational Photochemistry and Molecular Dynamics Simulations of Ensulizole Sodium

Computational methods, including quantum chemical investigations and molecular dynamics (MD) simulations, have provided deeper insights into the photochemical behavior of ensulizole. These theoretical approaches complement experimental findings and help to elucidate the underlying molecular mechanisms.

Quantum chemical studies have been employed to investigate the aquatic photochemistry of ensulizole, providing a theoretical basis for its observed photoreactivity in aqueous environments. These calculations can predict electronic transitions, excited state properties, and the feasibility of different reaction pathways.

Molecular Interactions and Biochemical Pathways in Vitro and in Cellulo Studies

Interactions with Cellular Macromolecules and Subcellular Components

In vitro and in cellulo investigations have demonstrated that ensulizole (B149491) can interact with key cellular macromolecules, most notably DNA. Upon exposure to UVA or UVB radiation, photoexcited ensulizole has been shown to cause DNA damage. This damage can manifest as DNA strand breaks and the formation of oxidized guanine (B1146940) bases through both type I and type II photosensitization mechanisms. Specifically, studies have shown that ensulizole can photosensitize the formation of 8-oxo-7,8-dihydroguanine (8-oxoGua), a common marker of oxidative DNA damage. While it offers protection against the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) induced by UVB radiation, it concurrently promotes the oxidation of guanine.

Beyond DNA, research suggests that the reactive oxygen species (ROS) generated by photoexcited ensulizole can also interact with other cellular components like proteins and lipids, potentially leading to photodamage. In a study on ovarian cancer cells, ensulizole treatment was found to down-regulate the expression of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9, which are crucial enzymes in extracellular matrix remodeling.

Modulation of Intracellular Biochemical Processes

Ensulizole has been observed to influence several intracellular biochemical pathways, primarily related to biotransformation and oxidative stress.

Effects on Biotransformation Enzyme Activity

Studies on aquatic organisms have provided insights into ensulizole's effects on biotransformation enzymes. In rainbow trout and other species, exposure to ensulizole has been linked to altered activity of these enzymes. Some research indicates an induction of cytochrome P450 enzymes, which are involved in the metabolism of foreign compounds. Conversely, other studies have reported dysregulation of the xenobiotic biotransformation system, with opposing effects on phase I and phase II enzymes. For instance, an increase in glutathione (B108866) S-transferase (GST) activity, a phase II enzyme, has been noted in some bivalves upon exposure.

Induction of Oxidative Stress Responses

A significant body of in vitro research highlights the capacity of ensulizole to induce oxidative stress upon UV exposure. The generation of reactive oxygen species (ROS), including singlet oxygen, is a key mechanism. This production of ROS can interfere with cellular signaling, cause mutations, and potentially lead to cell death. The oxidative stress response to ensulizole has been observed in various cell types and organisms, indicating a fundamental biochemical interaction.

In a notable study on ovarian cancer cells, ensulizole demonstrated the ability to inhibit mitogen-induced cell proliferation by suppressing cyclin-dependent kinases (Cdks), specifically Cdk2 and Cdk4. This led to the hypophosphorylation of the retinoblastoma protein (pRb) and resulted in a G1 phase cell cycle arrest. These anti-cancer activities were found to be mediated by the inhibition of the MKK3/6-p38 MAPK signaling pathway.

Receptor Binding Affinity Studies for Endocrine Activity Assessment

The potential for endocrine disruption by sunscreen agents is a subject of ongoing research. In vitro receptor binding assays have been employed to assess the affinity of ensulizole for key steroid hormone receptors.

Estrogen Receptor Binding Investigations

Multiple in vitro studies have consistently demonstrated that ensulizole and its sodium salt have no significant affinity for the estrogen receptor (ER). In competitive binding assays using human recombinant ERα and radiolabeled estradiol, ensulizole sodium salt did not displace the radioligand, and therefore an IC50 value could not be determined. Furthermore, in stably transfected transactivation (STTA) assays, ensulizole was found to be inactive, showing no estrogenic or antiestrogenic activity. These findings are supported by data from the EPA's ToxCast program and the National Toxicology Program (NTP).

Estrogen Receptor Binding Study Assay Type Receptor Result Reference
Competitive Binding AssayIn vitroHuman recombinant ERαNo affinity, IC50 not calculable
STTA AssayIn vitro-Inactive (no agonistic or antagonistic effects)
NTP StudiesIn vitroERNo binding

Androgen Receptor Interaction Analyses

Similar to the findings for the estrogen receptor, in vitro studies have concluded that ensulizole does not bind to the androgen receptor (AR). In a study evaluating the interaction of several sunscreen agents with AR isolated from rat prostates, ensulizole was classified as a "non-binder". The assay showed that ensulizole did not achieve greater than 50% specific binding, and consequently, a relative binding affinity (RBA) could not be calculated.

Androgen Receptor Binding Study Assay Type Receptor Source Result Reference
Competitive Binding AssayIn vitroRat Prostate CytosolNon-binder, RBA not calculable
General in vitro screeningIn vitroARNo affinity

Cellular Uptake, Intracellular Localization, and Transport Mechanisms

The cellular uptake, specific intracellular distribution, and transport mechanisms of this compound are not yet fully elucidated in scientific literature. However, based on its physicochemical properties and observed biological effects in cellular models, a likely pathway can be inferred. As a water-soluble organic anion, Ensulizole is not expected to readily diffuse across the lipophilic plasma membrane via passive diffusion. Instead, its transport into the cell is likely mediated by protein carriers.

The transport of structurally similar molecules, particularly organic anions and compounds containing sulfonic acid groups, is predominantly handled by the Solute Carrier (SLC) superfamily of membrane transport proteins. Specifically, families such as the Organic Anion Transporters (OATs) and Organic Anion-Transporting Polypeptides (OATPs) are responsible for the transport of a wide range of anionic compounds across cellular membranes. It is hypothesized that Ensulizole is recognized as a substrate by one or more of these transporters, enabling its entry into viable skin cells like keratinocytes and melanocytes. The transport of other sulfonic acid-containing molecules, such as taurine, is also mediated by a specific SLC transporter (SLC6A6), further supporting the likelihood of a carrier-mediated mechanism for Ensulizole.

While direct visualization studies using techniques like fluorescence microscopy to pinpoint the exact intracellular localization of Ensulizole are not widely available, its observed biochemical effects provide strong indirect evidence of its presence within the cell. Research has shown that upon exposure to UV radiation, Ensulizole can photosensitize the formation of oxidized guanine bases in DNA and cause DNA strand breaks in cellulo (within the cell). This indicates that the molecule must be able to traverse the cytoplasm and enter the cell nucleus to interact with DNA.

Furthermore, studies on various cell lines have demonstrated that Ensulizole can modulate intracellular signaling pathways. For instance, in ovarian cancer cells, it was found to inhibit the p38 MAP Kinase (p38MAPK) signaling pathway, which is located in the cytoplasm. These findings necessitate that Ensulizole is present in the cytoplasm to exert these effects.

Table 1: Research Findings Implying Cellular Uptake and Localization of Ensulizole

Cell Type StudiedExperimental ContextObserved EffectImplied LocalizationCitation
General (in cellulo)UV-A or UV-B IrradiationPhotosensitized formation of oxidized guanine bases; DNA strand breaks.Nucleus
General (in cellulo)UV-B ExposureProvided protection against the formation of cyclobutane pyrimidine dimers.Nucleus
Human Epidermal MelanocytesUV-B IrradiationRegulated phosphorylation circuits on CREB and CRTC1.Cytoplasm, Nucleus
Ovarian Cancer Cells (SKOV-3)Mitogen-induced proliferation and invasionInhibited the MKK3/6-p38MAPK signaling pathway; down-regulated MMPs and Cdks.Cytoplasm

Analytical Methodologies for Ensulizole Sodium Quantification and Characterization

Chromatographic Separation Techniques for Qualitative and Quantitative Analysis

Chromatographic techniques are fundamental in the analysis of Ensulizole (B149491) sodium, allowing for its separation from complex mixtures for both qualitative identification and quantitative measurement. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most prevalent methods, while gas chromatography-mass spectrometry (GC-MS) can be utilized for the analysis of related compounds and potential impurities.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the routine analysis of Ensulizole sodium in cosmetic and pharmaceutical products. The development of a robust HPLC method involves the careful selection of a stationary phase, mobile phase, and detector to achieve optimal separation and detection.

A common approach involves using a C18 reversed-phase column with a gradient elution of a mobile phase consisting of a buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier like methanol (B129727) or acetonitrile (B52724). UV detection is typically set at the maximum absorption wavelength of Ensulizole, which is around 302-306 nm, to ensure high sensitivity. Method validation is performed according to ICH guidelines to ensure linearity, accuracy, precision, and robustness.

For instance, a study detailing the simultaneous analysis of 16 UV filters, including Ensulizole, utilized a C18 column with a gradient of methanol-phosphate buffer and UV detection at 300, 320, or 360 nm. This method demonstrated good separation and quantification with detection limits ranging from 0.08 to 1.94 µg/ml and quantification limits between 0.24 and 5.89 µg/ml. The recovery rates from spiked samples were found to be between 94.90% and 116.54%.

Table 1: Example of HPLC Method Parameters for Ensulizole Analysis

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase Gradient of Methanol and Phosphate Buffer
Flow Rate 1.0 mL/min
Detection UV at 302 nm
Injection Volume 10 µL
Column Temperature Ambient

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, utilizing columns with sub-2 µm particle sizes. This results in markedly improved resolution, faster analysis times, and reduced solvent consumption. The higher pressure tolerance of UPLC systems (up to 15,000 psi) allows for the use of these smaller particles, leading to more efficient separations.

UPLC methods for this compound offer enhanced sensitivity, making them particularly suitable for detecting low levels of the compound or its degradation products. The principles of method development are similar to HPLC, but the system's lower dispersion and dwell volume must be considered to fully capitalize on the benefits of the smaller particle technology. The transition from HPLC to UPLC methods is becoming more common in quality control laboratories for pharmaceutical formulations due to the significant gains in throughput and efficiency.

Table 2: Comparison of Typical HPLC and UPLC Performance Characteristics

FeatureHPLCUPLC
Particle Size 3 - 5 µm< 2 µm
Pressure Limit ~4500 psiup to 15,000 psi
Analysis Time LongerShorter
Resolution GoodExcellent
Solvent Consumption HigherLower

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

While this compound itself is not typically analyzed by Gas Chromatography (GC) due to its low volatility and thermal lability, GC-MS is a powerful tool for identifying and quantifying volatile and semi-volatile related compounds, impurities, or degradation products. For GC analysis, derivatization is often required to increase the volatility of polar analytes.

GC-MS combines the separation capabilities of GC with the sensitive and selective detection of a mass spectrometer, which provides detailed structural information about the eluted compounds. This technique is particularly valuable for monitoring potential byproducts from the synthesis of this compound or its degradation in environmental samples. The use of techniques like solid-phase microextraction (SPME) can be employed to pre-concentrate volatile analytes from a sample matrix before GC-MS analysis.

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and spectral profiling of this compound. These techniques provide fundamental information about the molecule's chemical structure and its interaction with electromagnetic radiation.

UV-Visible Spectroscopy for Spectral Profiling

UV-Visible spectroscopy is a fundamental technique for characterizing this compound, primarily due to its function as a UV absorber. The UV spectrum of Ensulizole exhibits a strong absorption maximum in the UVB range, typically around 302-306 nm. This characteristic absorption is directly related to the electronic transitions within the molecule's chromophore, the phenylbenzimidazole group.

The absorption spectrum can be influenced by factors such as the solvent and the pH of the solution. In studies, the UV-Vis spectra of Ensulizole and its intercalated forms have been used to confirm its presence and to study its photostability. For instance, pure 2-Phenylbenzimidazole-5-sulfonic acid (PBISA) shows an intense band at 261 nm and other bands at 290, 316, and 330 nm.

Table 3: UV Absorption Maxima of Ensulizole

CompoundWavelength (λmax)
Ensulizole (PBSA)~302 nm
This compound salt~302 nm

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful, complementary techniques for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of the molecule. Both one-dimensional (1D) NMR (¹H and ¹³C) and two-dimensional (2D) NMR experiments (like COSY, HSQC, and HMBC) are used to establish the connectivity of atoms within the molecule, confirming its identity and purity. While NMR is less sensitive than MS, it is non-destructive and highly quantitative.

Mass Spectrometry (MS) determines the mass-to-charge ratio of ionized molecules, providing the molecular weight and fragmentation patterns of this compound. This information is crucial for confirming the molecular formula and for identifying unknown related substances or degradation products. When coupled with a chromatographic separation technique like LC or GC, MS becomes a highly sensitive and specific analytical tool (LC-MS or GC-MS).

The combination of NMR and MS data allows for an unambiguous confirmation of the chemical structure of this compound and the characterization of any related impurities.

Application as Pharmaceutical Reference Standards and in Quality Control Frameworks

This compound, the salt of Phenylbenzimidazole Sulfonic Acid, plays a critical role in the quality control (QC) frameworks of pharmaceutical and cosmetic manufacturing. Its well-defined chemical and physical properties allow it to serve as a pharmaceutical reference standard, an essential tool for ensuring the identity, purity, strength, and quality of finished products.

As a certified reference material (CRM), Ensulizole provides a benchmark against which product samples are compared. sigmaaldrich.comsigmaaldrich.com These secondary standards are qualified as CRMs and are suitable for a variety of analytical applications, including pharmaceutical release testing, method development and validation for both qualitative and quantitative analyses, and quality control testing for food and beverage products. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com The United States Pharmacopeia (USP) provides a Phenylbenzimidazole Sulfonic Acid Reference Standard (USP RS) to support these applications. drugfuture.comnih.gov

The primary application of Ensulizole as a reference standard is in the chromatographic analysis of sunscreen formulations. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) is the most common technique where Ensulizole is used to determine the concentration of the active ingredient in the final product, ensuring it meets the label claims and regulatory requirements. sigmaaldrich.comcalabs.us The process involves creating a standard curve from known concentrations of the Ensulizole reference standard and using it to quantify the amount of the analyte in the sample being tested.

The use of Ensulizole reference standards is integral to several key quality control processes:

Raw Material Testing: Verifying the identity and purity of incoming Ensulizole raw material before it is used in production.

In-Process Control: Monitoring the concentration of the active ingredient at various stages of the manufacturing process.

Finished Product Release: Confirming that the final product contains the specified amount of Ensulizole and meets all quality specifications before being released to the market.

Stability Studies: Assessing the degradation of Ensulizole in a formulation over time under various environmental conditions.

Below is a table summarizing the applications of Ensulizole as a reference standard in quality control.

Application Area Purpose Typical Analytical Technique
Pharma Release Testing To confirm that the finished product meets all quality and concentration specifications before market release. sigmaaldrich.comHigh-Performance Liquid Chromatography (HPLC) sigmaaldrich.com
Pharma Method Development To develop and validate new analytical methods for quantifying the analyte in various formulations. sigmaaldrich.comHPLC, UV Spectrophotometry drugfuture.com
Qualitative Analysis To identify the presence of Ensulizole in a sample. Infrared (IR) Spectroscopy, UV Spectroscopy drugfuture.com
Quantitative Analysis To measure the exact concentration of Ensulizole in a product. HPLC, Titrimetry drugfuture.com
Food & Beverage QC To test for the presence and quantity of the analyte in products where it might be used. Chromatography
Stability Testing To monitor the analyte's stability and degradation profile in a formulation over its shelf life.Liquid Chromatography-Mass Spectrometry (LC-MS)

Advancements in Green Analytical Chemistry for this compound Determination

The principles of Green Analytical Chemistry (GAC) are increasingly influencing the development of methods for the analysis of cosmetic ingredients, including this compound. The goal of GAC is to minimize the environmental impact of analytical procedures by reducing or eliminating hazardous substances, decreasing energy consumption, and minimizing waste generation. nih.govsemanticscholar.org

Traditional analytical methods for sunscreen agents often rely on large volumes of organic solvents, which can be toxic and environmentally harmful. nih.gov In response, greener alternatives for the determination of Ensulizole and other UV filters are being developed and implemented. semanticscholar.org

Key advancements in this area include:

Greener Solvents and Mobile Phases: A significant focus of green HPLC methods is the replacement of hazardous solvents like acetonitrile and methanol with more benign alternatives. nih.gov For the analysis of water-soluble compounds like Ensulizole, methods using mobile phases composed of ethanol (B145695) and water have been developed. nih.gov These solvents are less toxic and more environmentally friendly.

Miniaturization and Automation: The trend towards miniaturized analytical systems, such as Ultra-High Performance Liquid Chromatography (UPLC), reduces solvent consumption and waste. dntb.gov.uamdpi.com These systems use columns with smaller particle sizes, allowing for faster analysis times and lower flow rates, which aligns with GAC principles. calabs.us

Alternative Extraction Techniques: Sample preparation is often the most solvent-intensive step in an analytical workflow. mdpi.com Green extraction techniques are being explored to replace traditional methods. For UV filters, these include:

Solid-Phase Microextraction (SPME): A solvent-free technique that uses a coated fiber to extract analytes from a sample. mdpi.com

Supercritical Fluid Extraction (SFE): This method uses a supercritical fluid, often carbon dioxide, as the extraction solvent, which is non-toxic and easily removed. semanticscholar.org A procedure using near-critical carbon dioxide extraction for UV filters in solid cosmetics has been reported as an operator and environment-friendly method. semanticscholar.org

The following table compares traditional and green analytical approaches for the determination of UV filters like this compound.

Analytical Step Traditional Approach Green Analytical Chemistry Approach
Sample Preparation Liquid-liquid extraction using large volumes of organic solvents.Solid-Phase Microextraction (SPME), Supercritical Fluid Extraction (SFE), use of biodegradable solvents like deep eutectic solvents (ESs). semanticscholar.orgmdpi.com
Chromatography HPLC with acetonitrile or methanol-based mobile phases.UPLC for reduced solvent use; HPLC with greener mobile phases (e.g., ethanol/water). nih.govdntb.gov.ua
Solvent Consumption High (milliliters per analysis).Low (microliters per analysis) or solvent-free. mdpi.com
Waste Generation Significant generation of hazardous liquid waste.Minimized waste, with a focus on biodegradable or recyclable materials. researchgate.net
Energy Use Higher energy consumption due to longer run times and more powerful equipment.Lower energy consumption through miniaturized instruments and faster analysis. mdpi.com

The adoption of these green analytical methodologies not only reduces the environmental impact but also can lead to faster and more efficient quality control processes for products containing this compound. nih.gov

Environmental Distribution, Fate, and Ecotoxicological Mechanisms of Ensulizole Sodium

Environmental Occurrence and Monitoring in Aquatic Systems

The continuous introduction of personal care products into aquatic environments occurs through two primary pathways: direct release during recreational activities and indirect discharge from wastewater treatment plants (WWTPs). uq.edu.au As a component of these products, Ensulizole (B149491) is now ubiquitously found in various aquatic compartments. nih.govmdpi.com

Spatial and Temporal Distribution Patterns in Environmental Compartments

The distribution of Ensulizole in the environment is not uniform, showing significant spatial and temporal variations. Spatially, higher concentrations are typically found in areas with dense populations and industrial activities, which correspond to greater inputs from WWTPs. miljodirektoratet.no For example, monitoring of the Alb River in Germany showed a significant increase in the number and concentration of trace substances, including Ensulizole, after the discharge points of two WWTPs. iwaponline.com The compound has also been detected in the German Baltic Sea, indicating its transport into marine environments. researchgate.net

Temporal distribution patterns have also been observed, with some studies suggesting seasonal variations in concentration. Higher levels of certain organic pollutants have been noted during the summer months, which may be linked to increased recreational activities and sunscreen use. nih.gov Diurnal sampling at a recreational waterbody in Queensland, Australia, showed that concentrations of several UV filters, including Ensulizole, declined significantly in the evening after recreational activities ceased. uq.edu.au

Environmental Degradation and Transformation Pathways

Once in the aquatic environment, Ensulizole is subject to various degradation and transformation processes that determine its ultimate fate and persistence.

Photodegradation Kinetics and Product Identification in Aquatic Environments

Photodegradation is a primary pathway for the transformation of Ensulizole in sunlit surface waters. researchgate.net Direct photolysis, the process where the molecule itself absorbs light and undergoes a chemical change, is considered the major loss pathway. researchgate.net The quantum yield for the direct photolysis of PBSA in a pH 6.8 buffer solution has been determined to be 2.70 × 10⁻⁴. researchgate.net This process is pH-dependent, with degradation being enhanced under acidic or basic conditions. researchgate.net

The mechanism of direct photolysis involves the excited triplet state of the molecule and the formation of a radical cation. researchgate.net This leads to transformation pathways that include desulfonation and cleavage of the benzimidazole (B57391) ring. researchgate.net Indirect photolysis, mediated by reactive species such as hydroxyl radicals, appears to be less significant in typical surface waters due to the generally low steady-state concentrations of these radicals. researchgate.net

Several phototransformation products (PTPs) of Ensulizole have been identified, including four isomeric mono-hydroxylated PTPs. researchgate.net There is a concern that some of these degradation products may be more persistent and toxic than the parent compound. researchgate.net Studies have indicated a strong correlation between the formation of certain PTPs and an increase in bacterial toxicity. researchgate.net

Microbial Biodegradation and Biotransformation Processes

The role of microbial processes in the degradation of Ensulizole appears to be limited. The compound has been detected in the effluents from various biological treatment systems, including aerobic and anaerobic processes, which suggests that it is not readily biodegradable. atamanchemicals.comservice.gov.uk This persistence through biological treatment contributes to its presence in receiving waters. researchgate.net

While specific studies on the microbial biodegradation of Ensulizole are scarce, the general understanding of micropollutant biotransformation suggests that processes like oxidation and hydrolysis can lead to new compounds. biorxiv.orgresearchgate.net However, the effectiveness of these processes for a given compound depends on the microbial community present and their enzymatic capabilities. biorxiv.org The recalcitrant nature of some synthetic chemicals means that they may persist in the environment for extended periods. ej-eng.org

Environmental Persistence and Bioaccumulation Potential in Non-Mammalian Organisms

The persistence of Ensulizole in the aquatic environment is a function of its resistance to degradation. Its limited biodegradability suggests a degree of persistence. atamanchemicals.comservice.gov.uk

The potential for bioaccumulation in non-mammalian organisms is a key aspect of its ecotoxicological profile. Due to its water-soluble nature, Ensulizole is generally considered to have a low potential for bioaccumulation. europa.eutypology.com Several studies on fish, including rainbow trout (Oncorhynchus mykiss) and zebrafish (Danio rerio), as well as blue mussels (Mytilus edulis), have found no evidence of significant bioaccumulation in their tissues. researchgate.net This lack of accumulation is often attributed to effective elimination or biotransformation of the parent compound into metabolites that are not detected by standard methods. researchgate.net

However, there is some conflicting evidence. One study on rainbow trout exposed to PBSA for 21 and 42 days found elevated concentrations in the plasma, liver, and kidneys. researchgate.net Another source also points to moderate bioaccumulation in fish tissues (liver, plasma, and kidneys), which was associated with enzymatic alterations, although no tissue damage was observed. typology.com More recently, two isomers of Ensulizole were detected in all skin samples taken from fin whales, marking the first report of this UV filter in a cetacean species. acs.org The estimated octanol-water partition coefficient (log Kow) of 4.51 is considered borderline for the bioaccumulative screening criterion, suggesting that further investigation is warranted. service.gov.uk

Interactive Data Table: Ecotoxicological Findings for Ensulizole
OrganismExposure ConcentrationObserved EffectBioaccumulationReference
Vibrio fischeri (bacteria)Irradiated photolytic mixturesLuminescence inhibitionNot Applicable researchgate.net
Foraminifera (marine organism)10, 50, 200 mg/LReduced photosynthetic performanceNot specified
Rainbow trout (Oncorhynchus mykiss)1, 10, 1000 µg/LIncreased P450 cytochrome activity, altered plasma biochemical parametersElevated concentrations in plasma, liver, and kidneys researchgate.net
Zebrafish (Danio rerio)Not specifiedMolecular and biochemical effects (e.g., enhanced oxidative stress)No evidence of bioaccumulation researchgate.net
Blue mussel (Mytilus edulis)10 ng/L - 100,000 ng/LAffected antioxidant response, energy storage, and cell death processesNo evidence of bioaccumulation researchgate.net
Fin Whale (Balaenoptera physalus)EnvironmentalDetected in skin samplesDetected in tissue acs.org

Bioaccumulation Studies in Aquatic Invertebrates (e.g., Mussels)

Bioaccumulation, the process by which organisms accumulate chemicals at a concentration higher than that in the surrounding environment, is a key concern for persistent pollutants. However, studies on ensulizole in aquatic invertebrates suggest a low potential for bioaccumulation.

Research on the blue mussel (Mytilus edulis), a common sentinel species for marine pollution, has shown that ensulizole does not significantly accumulate in its tissues. researchgate.netx-mol.net In studies where mussels were exposed to ensulizole, tissue analysis did not detect a buildup of the parent compound. researchgate.net This lack of accumulation is attributed to the hydrophilic (water-loving) nature of ensulizole and the effective elimination or biotransformation of the compound by the organism. researchgate.net While ensulizole itself is not stored, its presence can still trigger biological responses, as detailed in the ecotoxicological sections below.

Table 1: Bioaccumulation Findings for Ensulizole in Aquatic Invertebrates

Species Compound Exposure Finding Reference
Blue Mussel (Mytilus edulis) Ensulizole Waterborne No significant bioaccumulation detected in tissues. x-mol.netresearchgate.net
Blue Mussel (Mytilus edulis) Octocrylene Waterborne Accumulation detected in tissues (for comparison). x-mol.net

Bioaccumulation Studies in Aquatic Vertebrates (e.g., Fish)

Similar to invertebrates, studies on various fish species indicate that ensulizole has a low tendency to bioaccumulate. researchgate.net Research involving zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) has shown no significant long-term accumulation in tissues. researchgate.net

However, one chronic toxicity study on rainbow trout exposed to different concentrations of ensulizole (referred to as PBSA) for 21 and 42 days found that while the compound did not appear to bioaccumulate in the traditional sense, its concentrations were elevated in the fish's plasma, liver, and kidneys during the exposure period. researchgate.net This suggests that the fish were taking up the compound from the water, but it was likely being metabolized and excreted rather than being stored long-term in fatty tissues. The study noted that this uptake was sufficient to cause biochemical changes, even without leading to pathological damage in the liver or gonads. researchgate.net The effective elimination and biotransformation are considered key reasons for the low bioaccumulation potential. researchgate.net

Table 2: Bioaccumulation and Uptake Findings for Ensulizole in Aquatic Vertebrates

Species Compound Exposure Duration Key Findings Reference
Rainbow Trout (Oncorhynchus mykiss) Ensulizole (PBSA) 21 and 42 days Elevated concentrations in plasma, liver, and kidneys; No evidence of long-term bioaccumulation or pathological changes in organs. researchgate.net
Zebrafish (Danio rerio) Ensulizole Not specified No evidence of bioaccumulation reported. researchgate.net

Ecotoxicological Mechanisms in Aquatic and Terrestrial Ecosystem Models

Despite its low bioaccumulation potential, ensulizole is not biologically inert and can exert ecotoxicological effects through various mechanisms at the molecular and organismal levels.

Molecular and Biochemical Responses in Environmental Indicator Species (e.g., Oxidative Stress, Enzyme Alterations)

Exposure to ensulizole has been shown to induce molecular and biochemical stress responses in several aquatic species. These responses are early indicators of potential harm to the organism's health.

In both mussels and fish, exposure to ensulizole can lead to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the organism's ability to detoxify them. researchgate.net Studies have documented increased lipid peroxidation, a marker of oxidative damage to cells, in species exposed to ensulizole. researchgate.net

Furthermore, ensulizole exposure can alter the activity of key enzymes involved in detoxification and metabolism. researchgate.net Research on rainbow trout revealed that ensulizole increased the activity of certain cytochrome P450 enzymes, which are crucial for metabolizing foreign chemicals. researchgate.net Similarly, in blue mussels, exposure to ensulizole has been linked to changes in the activity of biotransformation enzymes like Glutathione (B108866) S-transferase (GST), which plays a role in detoxification and defense against oxidative stress. nih.gov These enzymatic alterations demonstrate that organisms are actively responding to the presence of the chemical, a process that consumes energy and can divert resources from other vital functions. nih.gov

Table 3: Summary of Molecular and Biochemical Responses to Ensulizole

Species Response Type Specific Effect Reference
Rainbow Trout (Oncorhynchus mykiss) Enzyme Alteration Increased activity of certain Cytochrome P450 enzymes. researchgate.net
Rainbow Trout (Oncorhynchus mykiss) Metabolic Stress Increased plasma glucose concentration. researchgate.net
Blue Mussel (Mytilus edulis) Oxidative Stress Evidence of oxidative stress and altered biotransformation enzymes. x-mol.netresearchgate.net
Zebrafish (Danio rerio) Oxidative Stress Affected activity of antioxidant enzymes (GST, SOD). researchgate.net

Q & A

Q. What analytical methods are recommended for quantifying Ensulizole sodium in experimental samples?

Methodological Answer: The primary quantification method involves acid-base titration using 0.5N NaOH and HCl. Dissolve ~1200 mg of this compound in 25 mL NaOH, then titrate excess NaOH with HCl using phenolphthalein. Calculate purity using the formula:

Purity (%)=(VNaOH×TNaOHVHCl×THCl)W×100%LOD\text{Purity (\%)} = \frac{(V_{\text{NaOH}} \times T_{\text{NaOH}} - V_{\text{HCl}} \times T_{\text{HCl}})}{W} \times 100\% - \text{LOD}

where WW = sample mass (g), LOD = loss on drying. Ensure calibration of titrants and triplicate measurements for reproducibility .

Q. How should researchers design experiments to assess the photostability of this compound?

Methodological Answer: Use controlled UV exposure chambers with standardized light intensity (e.g., 310–400 nm UVA). Prepare samples in solvent systems (e.g., ethanol/water mixtures) and measure degradation via HPLC-UV at intervals (0, 24, 48 hrs). Include dark controls and validate methods per ICH Q1B guidelines. Report degradation kinetics using Arrhenius plots .

Q. What are the best practices for reporting spectroscopic data (e.g., UV-Vis, FTIR) in this compound studies?

Methodological Answer: Provide full instrument parameters (e.g., slit width, scan rate) and solvent background subtraction. For FTIR, report peak assignments with reference to known functional groups (e.g., sulfonate at 1180 cm1^{-1}). Use tables to summarize absorbance maxima and molar extinction coefficients, ensuring alignment with figures .

Advanced Research Questions

Q. What challenges arise in reconciling conflicting solubility data for this compound across solvent systems?

Methodological Answer: Discrepancies often stem from solvent polarity variations and temperature control. Address this by:

  • Standardizing solvent purity (HPLC-grade) and equilibration time (≥24 hrs).
  • Using dynamic light scattering (DLS) to detect aggregation in non-polar solvents.
  • Applying Hansen solubility parameters to predict miscibility gaps. Cross-validate with nephelometry for turbidity thresholds .

Q. How can computational modeling predict this compound’s interaction with biological membranes?

Methodological Answer: Employ molecular dynamics (MD) simulations using lipid bilayer models (e.g., DPPC). Parameterize force fields (e.g., CHARMM36) for sulfonate groups. Calculate free energy profiles via umbrella sampling. Validate with experimental permeability assays (e.g., PAMPA). Report RMSD and hydrogen bond dynamics in supplementary data .

What frameworks ensure rigorous formulation of research questions in this compound studies?

Methodological Answer: Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome, Time). For example:

  • PICO: "In in vitro models (P), does this compound (I) compared to oxybenzone (C) reduce ROS generation (O) under UVA exposure (T)?"
  • Use systematic reviews to identify gaps before hypothesis generation .

Q. How should researchers address reproducibility challenges in synthesizing high-purity this compound?

Methodological Answer: Document reaction conditions (temperature, pH) and purification steps (recrystallization solvents, column chromatography gradients). Characterize intermediates via 1H NMR^1 \text{H NMR} and LC-MS. Include negative controls (e.g., omission of catalysts) in supplementary files. Adhere to Beilstein Journal’s guidelines for compound characterization .

Data Presentation Guidelines

  • Tables: Number with Roman numerals, include footnotes for abbreviations (e.g., "LOD = loss on drying"). Center titles and avoid merged cells to prevent formatting errors during submission .
  • Figures: Use color-free schematics for degradation pathways in print versions. Provide high-resolution (≥300 dpi) TIFF files with scale bars for microscopy data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.